

# physical properties of N-Boc-2-piperidinecarboxylic acid

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## Compound of Interest

Compound Name: *N-Boc-2-piperidinecarboxylic acid*

Cat. No.: *B038944*

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## An In-depth Technical Guide on the Physical Properties of N-Boc-2-piperidinecarboxylic Acid

This technical guide provides a comprehensive overview of the core physical properties of **N-Boc-2-piperidinecarboxylic acid**, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating a key synthetic pathway.

## Core Physical and Chemical Properties

**N-Boc-2-piperidinecarboxylic acid** is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is crucial for preventing the nitrogen atom from engaging in unintended side reactions, thereby enabling precise chemical modifications at the carboxylic acid group.[1] The compound exists as a racemic mixture (DL-form) and as distinct enantiomers ((R)- and (S)-forms).

The quantitative physical properties are summarized in the table below. It is important to note the variations in properties, such as melting point and optical rotation, among the different stereoisomers.

Property	Value	Isomer	Reference
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub>	All	[2][3][4]
Molecular Weight	229.27 g/mol	All	[2][4]
CAS Number	98303-20-9	DL	[2][3][5]
28697-17-8	(R)	[6]	
26250-84-0	(S)	[7][8]	
Appearance	White to light yellow crystalline powder	All	[2][6]
Melting Point	130-133 °C	DL	[2][5]
116-119 °C	(R)	[6]	
119-127 °C	(S)	[7][8]	
Boiling Point	353.2 ± 35.0 °C (Predicted)	All	[2]
Density	1.164 ± 0.06 g/cm <sup>3</sup> (Predicted)	All	[2]
pKa	4.56 ± 0.20 (Predicted for 4-isomer)	N/A	[9]
Solubility	Soluble in Methanol	DL	[2]
0.3 g / 2 mL in Dimethylformamide	(R)	[6]	
Optical Rotation [α]	-62° to -65° (c=1, acetic acid)	(S)	
+63.5 ± 3° (c=1, acetic acid)	(R)		

## Experimental Protocols

The determination of the physical properties of **N-Boc-2-piperidinecarboxylic acid** requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key analyses.

## Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.<sup>[10]</sup> A sharp melting range typically signifies a high-purity compound.

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)<sup>[11]</sup>
- Glass capillary tubes (sealed at one end)<sup>[12]</sup>
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **N-Boc-2-piperidinecarboxylic acid** sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.<sup>[12]</sup>
- Capillary Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.<sup>[11]</sup> The packed sample height should be approximately 2-3 mm.
- Measurement:
  - Place the capillary tube into the heating block of the melting point apparatus.<sup>[13]</sup>
  - If the approximate melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine a rough range.<sup>[11]</sup>
  - Allow the apparatus to cool. For a precise measurement, start heating again at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting

point.[\[11\]](#)

- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range.

## Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[\[14\]](#)

Apparatus:

- Analytical balance
- Vials or flasks with airtight seals
- Shaker or agitator set at a constant temperature
- Centrifuge and/or filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of **N-Boc-2-piperidinecarboxylic acid** to a known volume of the desired solvent (e.g., methanol, water) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation is reached.[\[14\]](#)
- Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the sample and/or filter the supernatant through a syringe filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.

- Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).
- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound by monitoring pH changes during titration.<sup>[15]</sup>

Apparatus:

- Calibrated pH meter with an electrode
- Automatic titrator or a burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel

Reagents:

- **N-Boc-2-piperidinecarboxylic acid** solution of known concentration (e.g., 1 mM)<sup>[16]</sup>
- Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)<sup>[16]</sup>
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)<sup>[16]</sup>
- Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)<sup>[16]</sup>

Procedure:

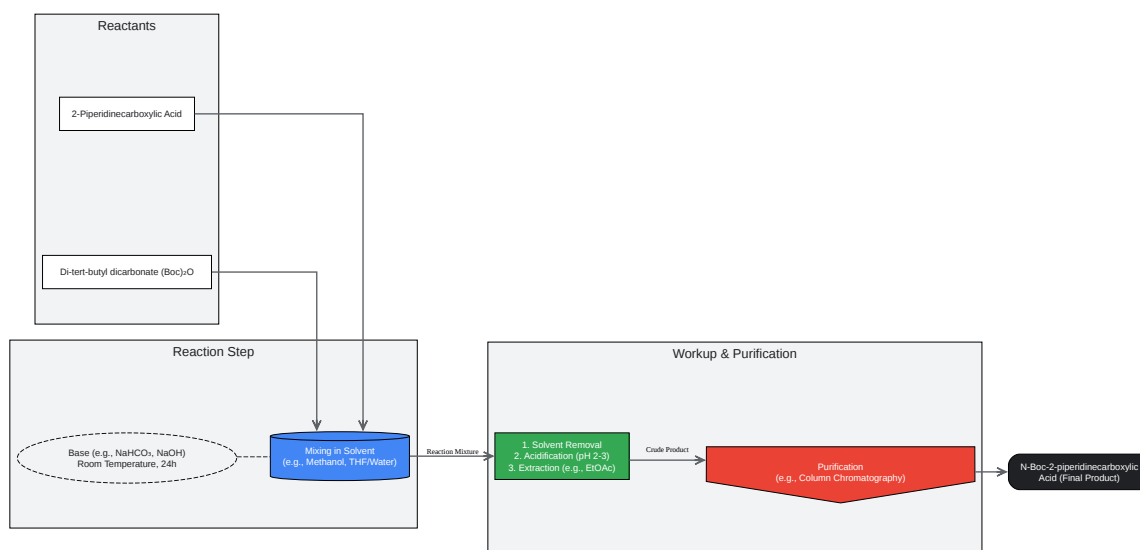
- Setup: Dissolve a precisely weighed amount of **N-Boc-2-piperidinecarboxylic acid** in water (or a co-solvent if necessary) containing the inert salt. Place the solution in the titration vessel with a magnetic stir bar.
- Titration: Immerse the calibrated pH electrode in the solution. If desired, acidify the solution to a low pH (e.g., pH 2) with HCl before starting.<sup>[16]</sup> Begin the titration by adding small,

precise increments of the standardized NaOH solution.

- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.<sup>[16]</sup> Continue the titration well past the equivalence point (e.g., to pH 12).
- Analysis:
  - Plot the measured pH values against the volume of NaOH added to generate a titration curve.
  - The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the carboxylic acid has been neutralized.<sup>[17]</sup>
  - Mathematically, the pKa can be determined from the inflection point of the titration curve.<sup>[15]</sup> For robust results, perform at least three replicate titrations.<sup>[16]</sup>

## Synthesis Workflow Visualization

The most common synthesis of **N-Boc-2-piperidinecarboxylic acid** involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is typically carried out in the presence of a base.<sup>[6]</sup> The following diagram illustrates this general workflow.



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Caption: General workflow for the synthesis of **N-Boc-2-piperidinecarboxylic acid**.

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